

# Samotolisib Phase II Clinical Trials: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Samotolisib |           |
| Cat. No.:            | B612162     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the phase II clinical trial outcomes for **Samotolisib**, a dual inhibitor of PI3K and mTOR. The performance of **Samotolisib** is compared with other PI3K/mTOR pathway inhibitors in similar patient populations, supported by experimental data and detailed methodologies.

# I. Samotolisib in Pediatric Patients with Solid Tumors Harboring PI3K/mTOR Pathway Alterations

The Pediatric MATCH APEC1621D phase II trial evaluated **Samotolisib** in children and young adults with relapsed or refractory solid tumors featuring alterations in the PI3K/mTOR pathway. [1][2]

### **Efficacy and Safety Data**

**Samotolisib**, as a single agent, did not demonstrate objective responses in this patient population. The three-month progression-free survival (PFS) was 12%.[1][2] In comparison, studies of other mTOR inhibitors like Everolimus in pediatric low-grade gliomas have shown disease stabilization. One phase II study of Everolimus in pediatric patients with recurrent/progressive low-grade glioma reported a 6-month PFS of 67.4%[3]. Another study in pediatric ependymoma, however, showed no objective responses to Everolimus.[4][5]

Table 1: Comparison of Phase II Trial Outcomes in Pediatric Solid Tumors



| Drug            | Trial           | Patient<br>Populatio<br>n                                                       | N  | Objective<br>Respons<br>e Rate<br>(ORR) | Progressi<br>on-Free<br>Survival<br>(PFS)   | Key<br>Grade ≥3<br>Adverse<br>Events                                    |
|-----------------|-----------------|---------------------------------------------------------------------------------|----|-----------------------------------------|---------------------------------------------|-------------------------------------------------------------------------|
| Samotolisi<br>b | APEC1621<br>D   | Relapsed/r<br>efractory<br>solid<br>tumors with<br>PI3K/mTO<br>R<br>alterations | 17 | 0%                                      | 12% at 3<br>months                          | Mucositis, Pneumoniti s, Hypokalem ia, Decreased lymphocyte count[1][6] |
| Everolimus      | PNOC001         | Recurrent/<br>progressiv<br>e pediatric<br>low-grade<br>glioma                  | 65 | Not the primary endpoint                | 67.4% at 6<br>months                        | Hypertrigly ceridemia[                                                  |
| Everolimus      | NCT02155<br>920 | Recurrent/<br>progressiv<br>e pediatric<br>ependymo<br>ma                       | 11 | 0%                                      | Median of<br>2 cycles to<br>progressio<br>n | Pneumonia<br>[4][5]                                                     |

## II. Samotolisib in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

A phase Ib/II trial (NCT02407054) assessed the efficacy and safety of **Samotolisib** in combination with the androgen receptor inhibitor enzalutamide in patients with mCRPC who had progressed on abiraterone.[7][8]

## **Efficacy and Safety Data**

The combination of **Samotolisib** and enzalutamide demonstrated a statistically significant improvement in progression-free survival (PFS) and radiographic progression-free survival (rPFS) compared to placebo with enzalutamide.[7][8] Other PI3K/mTOR inhibitors have been







tested in mCRPC with limited success as monotherapies. For instance, a phase II trial of the dual mTOR inhibitor MLN0128 showed limited clinical efficacy, with most patients discontinuing due to toxicity or progression.[9] Similarly, a phase II study of Temsirolimus was terminated early due to a lack of efficacy.[10][11][12]

Table 2: Comparison of Phase II Trial Outcomes in mCRPC



| Drug<br>Combinat<br>ion /<br>Monother<br>apy | Trial           | Patient<br>Populatio<br>n                                   | N                   | Median<br>PFS                                  | Median<br>rPFS  | Key<br>Grade ≥3<br>Adverse<br>Events                                                        |
|----------------------------------------------|-----------------|-------------------------------------------------------------|---------------------|------------------------------------------------|-----------------|---------------------------------------------------------------------------------------------|
| Samotolisi<br>b +<br>Enzalutami<br>de        | NCT02407<br>054 | mCRPC<br>post-<br>abiraterone                               | 129 (Phase<br>II)   | 3.8 months                                     | 10.2<br>months  | Not explicitly detailed in provided abstracts[7][8]                                         |
| Placebo +<br>Enzalutami<br>de                | NCT02407<br>054 | mCRPC<br>post-<br>abiraterone                               | (in control<br>arm) | 2.8 months                                     | 5.5 months      | Not explicitly detailed in provided abstracts[7][8]                                         |
| MLN0128                                      | NCT02091<br>531 | mCRPC<br>post-<br>abiraterone<br>and/or<br>enzalutami<br>de | 9                   | Not<br>reported<br>(11% PFS<br>at 6<br>months) | Not<br>Reported | Dyspnea, Rash, Fatigue, Oral mucositis, Diarrhea[1 3]                                       |
| Temsirolim<br>us                             | NCT00887<br>640 | Chemorefr<br>actory<br>mCRPC                                | 11                  | 1.9 months                                     | Not<br>Reported | Fatigue, Anemia, Stomatitis, Hypokalem ia, Weakness, Hyperglyce mia, Hypophosp hatemia, CNS |



hemorrhag e[10][11] [12]

### **III. Experimental Protocols**

The following section details the methodologies for the key experiments cited in the **Samotolisib** phase II trials.

### **Tumor Response Evaluation**

- RECIST 1.1 (Response Evaluation Criteria in Solid Tumors): This standardized method was
  used to assess changes in tumor burden in the pediatric solid tumor trial.
  - Measurable Lesions: Lesions that can be accurately measured in at least one dimension,
     with the longest diameter being ≥10 mm by CT scan or ≥20 mm by chest X-ray.
  - Target Lesions: Up to a maximum of 5 measurable lesions in total (and a maximum of 2 per organ) are selected for tracking. The sum of the longest diameters (SLD) of these lesions is calculated.
  - Response Criteria:
    - Complete Response (CR): Disappearance of all target lesions.
    - Partial Response (PR): At least a 30% decrease in the SLD of target lesions compared to baseline.
    - Progressive Disease (PD): At least a 20% increase in the SLD of target lesions from the smallest sum recorded, or the appearance of new lesions.
    - Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
- PCWG2 (Prostate Cancer Clinical Trials Working Group 2) Criteria: These criteria were utilized to assess progression in the mCRPC trial.



- Radiographic Progression: The appearance of two or more new bone lesions on a bone scan or a soft tissue lesion progression as defined by RECIST.
- PSA Progression: A 25% or greater increase from the nadir (lowest value), with an absolute increase of at least 2 ng/mL, confirmed by a second value at least 3 weeks later.
- Symptomatic Progression: Worsening of cancer-related symptoms, such as pain.

### **Adverse Event Grading**

- CTCAE (Common Terminology Criteria for Adverse Events): Adverse events were graded using the NCI's CTCAE. This system provides a standardized classification of the severity of adverse events.
  - Grade 1: Mild; asymptomatic or mild symptoms.
  - Grade 2: Moderate; minimal, local, or noninvasive intervention indicated.
  - Grade 3: Severe or medically significant but not immediately life-threatening;
     hospitalization indicated.
  - Grade 4: Life-threatening consequences; urgent intervention indicated.
  - Grade 5: Death related to the adverse event.

# IV. VisualizationsSignaling Pathway





Click to download full resolution via product page

Caption: PI3K/mTOR signaling pathway and the inhibitory action of Samotolisib.

### **Experimental Workflow**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Phase II Study of Samotolisib in Children and Young Adults With Tumors Harboring Phosphoinositide 3-Kinase/Mammalian Target of Rapamycin Pathway Alterations: Pediatric MATCH APEC1621D PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Everolimus for Children With Recurrent or Progressive Low-Grade Glioma: Results From the Phase II PNOC001 Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase II study of everolimus for recurrent or progressive pediatric ependymoma PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase II Study of Samotolisib in Children and Young Adults with Tumors Harboring PI3K / mTOR Pathway Genetic Alterations: Arm D of the NCI-COG Pediatric MATCH Trial (APEC1621) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phase Ib/II Study of Enzalutamide with Samotolisib (LY3023414) or Placebo in Patients with Metastatic Castration-Resistant Prostate Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase II study of the dual mTOR inhibitor MLN0128 in patients with metastatic castration resistant prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase II trial of temsirolimus in men with castration-resistant metastatic prostate cancer. ASCO [asco.org]
- 11. A phase II trial of temsirolimus in men with castration-resistant metastatic prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Samotolisib Phase II Clinical Trials: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612162#analysis-of-samotolisib-phase-ii-clinical-trial-outcomes]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com